

Spectroscopic Profile of Methyl 4-fluorocinnamate: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Methyl 4-fluorocinnamate**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl 4-fluorocinnamate**, a compound of interest in organic synthesis and pharmaceutical development. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **methyl 4-fluorocinnamate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **Methyl 4-fluorocinnamate**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.67	d	16.0	1H	Ar-CH=
7.52 - 7.46	m	-	2H	Ar-H (ortho to F)
7.12 - 7.06	m	-	2H	Ar-H (meta to F)
6.35	d	16.0	1H	=CH-COOCH ₃
3.78	s	-	3H	-OCH ₃

Table 2: ¹³C NMR Spectroscopic Data for **Methyl 4-fluorocinnamate**

Chemical Shift (δ) ppm	Assignment
167.2	C=O
164.2 (d, J=252.5 Hz)	C-F
143.4	Ar-CH=
130.8 (d, J=3.0 Hz)	Ar-C (ipso)
129.9 (d, J=8.0 Hz)	Ar-CH (ortho to F)
116.2 (d, J=22.2 Hz)	Ar-CH (meta to F)
117.2	=CH-COOCH ₃
51.7	-OCH ₃

Infrared (IR) Spectroscopy

Note: An experimental IR spectrum for **methyl 4-fluorocinnamate** was not directly available. The data presented is based on the analysis of structurally similar compounds, such as methyl cinnamate and other para-substituted cinnamic acid esters.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 3: Predicted FT-IR Absorption Bands for **Methyl 4-fluorocinnamate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch (-OCH ₃)
~1715	Strong	C=O stretch (conjugated ester)
~1640	Strong	C=C stretch (alkene)
~1600, ~1500	Medium	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (ester)
~1160	Strong	C-F stretch
~980	Strong	=C-H bend (trans alkene)
~840	Strong	C-H bend (para-substituted aromatic)

Mass Spectrometry (MS)

Note: An experimental mass spectrum for **methyl 4-fluorocinnamate** was not directly available. The predicted fragmentation pattern is based on the known behavior of similar cinnamate esters under electron ionization.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 4: Predicted Mass Spectrometry Data (EI-MS) for **Methyl 4-fluorocinnamate**

m/z	Relative Intensity	Assignment
180	Moderate	[M] ⁺ (Molecular Ion)
149	High	[M - OCH ₃] ⁺
121	High	[M - COOCH ₃] ⁺
109	Moderate	[C ₇ H ₆ F] ⁺
95	Moderate	[C ₆ H ₄ F] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of **methyl 4-fluorocinnamate** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

^1H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 scans are co-added to achieve a good signal-to-noise ratio.

^{13}C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for ^{13}C . A proton-decoupled pulse sequence is used to simplify the spectrum. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. A larger number of scans (typically 1024) is required due to the low natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid **methyl 4-fluorocinnamate** is ground with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

FT-IR Spectroscopy: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer. The spectrum is typically recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

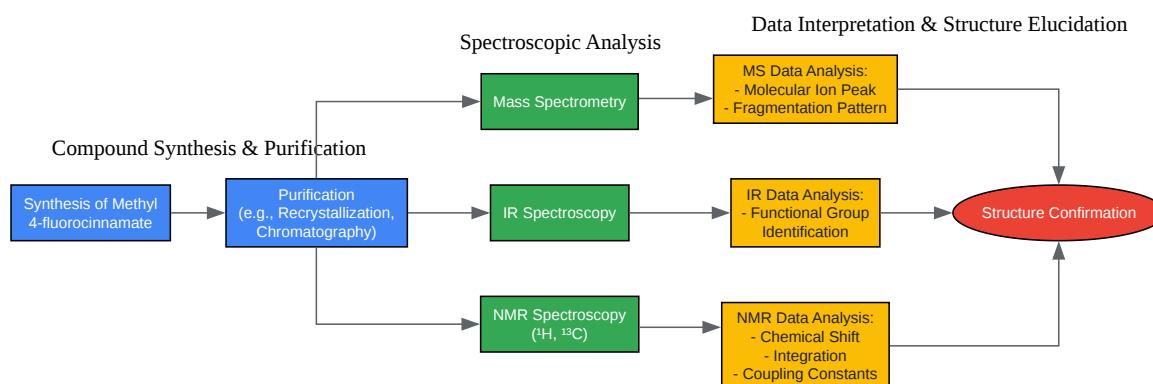
Mass Spectrometry (MS)

Sample Introduction: A dilute solution of **methyl 4-fluorocinnamate** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Electron Ionization Mass Spectrometry (EI-MS): The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV). The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating the mass spectrum.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of an organic compound like **methyl 4-fluorocinnamate**.



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General workflow for spectroscopic analysis.

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